molecular formula C15H25N3O B12217552 2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine

2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine

Cat. No.: B12217552
M. Wt: 263.38 g/mol
InChI Key: JZPUIOYIIZGOSM-UHFFFAOYSA-N
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Description

2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine typically involves the reaction of 4-methoxybenzyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any potential nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine
  • 2-(4-Ethyl-piperazin-1-yl)-2-(4-hydroxy-phenyl)-ethylamine
  • 2-(4-Ethyl-piperazin-1-yl)-2-(4-chloro-phenyl)-ethylamine

Uniqueness

2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine is unique due to its specific substitution pattern on the piperazine ring and the presence of a methoxy group on the phenyl ring. These structural features may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C15H25N3O/c1-3-17-8-10-18(11-9-17)15(12-16)13-4-6-14(19-2)7-5-13/h4-7,15H,3,8-12,16H2,1-2H3

InChI Key

JZPUIOYIIZGOSM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(CN)C2=CC=C(C=C2)OC

Origin of Product

United States

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